molecular formula C15H13N3O2 B11815834 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11815834
M. Wt: 267.28 g/mol
InChI Key: YBTWFZXQZCZRPP-UHFFFAOYSA-N
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Description

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)aniline.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

Compared to similar compounds, 3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline stands out due to its oxadiazole ring, which imparts unique electronic and steric properties. This makes it a versatile molecule for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-18-15(20-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3

InChI Key

YBTWFZXQZCZRPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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